molecular formula C17H16N2O5S2 B2712982 methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2379995-35-2

methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2712982
CAS No.: 2379995-35-2
M. Wt: 392.44
InChI Key: JSLVNQKVSPCPGK-UHFFFAOYSA-N
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Description

methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound with a molecular formula of C17H16N2O5S2 and a molecular weight of 392.44

Preparation Methods

The synthesis of methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps, starting with the preparation of the furan and thiophene intermediates. These intermediates are then subjected to sulfonation and carbamation reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and sulfonamide groups.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Scientific Research Applications

methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the areas of anti-inflammatory and anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism of action of methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The furan and thiophene rings may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfonamide and carbamate groups can form hydrogen bonds and other interactions, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

methyl N-[4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)phenyl]carbamate can be compared with similar compounds such as:

    N-Methyl- (5-pyridin-4-ylthiophen-2-yl)methylamine: This compound shares the thiophene ring but has a pyridine ring instead of a furan ring.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a different core structure but similar functional groups.

The uniqueness of this compound lies in its combination of furan, thiophene, sulfonamide, and carbamate groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[4-[[4-(furan-2-yl)thiophen-2-yl]methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-23-17(20)19-13-4-6-15(7-5-13)26(21,22)18-10-14-9-12(11-25-14)16-3-2-8-24-16/h2-9,11,18H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLVNQKVSPCPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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